Cas no 1131706-77-8 (Gfifhiikglfhagkmihglv-NH2)

Gfifhiikglfhagkmihglv-NH2 structure
Gfifhiikglfhagkmihglv-NH2 structure
Nome del prodotto:Gfifhiikglfhagkmihglv-NH2
Numero CAS:1131706-77-8
MF:C116H177F3N30O23S
MW:2448.89401507378
CID:2098131

Gfifhiikglfhagkmihglv-NH2 Proprietà chimiche e fisiche

Nomi e identificatori

    • Epinecidin-1
    • (2S)-6-Amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-
    • GFIFHIIKGLFHAGKMIHGLV-NH2
    • Epinecidin-1 (GFIFHIIKGLFHAGKMIHGLV-amide)
    • H-Gly-Phe-Ile-Phe-His-Ile-Ile-Lys-Gly-Leu-Phe-His-Ala-Gly-Lys-Met-Ile-His-Gly-Leu-Val-NH2
    • Gfifhiikglfhagkmihglv-NH2
    • Inchi: 1S/C114H176N30O21S.C2HF3O2/c1-17-67(11)94(113(164)139-86(51-75-55-119-61-125-75)101(152)124-60-92(148)132-82(47-65(7)8)108(159)140-93(66(9)10)98(118)149)141-103(154)80(42-45-166-16)133-102(153)79(41-31-33-44-116)129-90(146)58-122-99(150)71(15)128-104(155)87(52-76-56-120-62-126-76)136-106(157)84(49-73-36-26-22-27-37-73)135-105(156)81(46-64(5)6)131-91(147)59-123-100(151)78(40-30-32-43-115)134-111(162)96(69(13)19-3)144-114(165)97(70(14)20-4)143-110(161)88(53-77-57-121-63-127-77)137-107(158)85(50-74-38-28-23-29-39-74)138-112(163)95(68(12)18-2)142-109(160)83(130-89(145)54-117)48-72-34-24-21-25-35-72;3-2(4,5)1(6)7/h21-29,34-39,55-57,61-71,78-88,93-97H,17-20,30-33,40-54,58-60,115-117H2,1-16H3,(H2,118,149)(H,119,125)(H,120,126)(H,121,127)(H,122,150)(H,123,151)(H,124,152)(H,128,155)(H,129,146)(H,130,145)(H,131,147)(H,132,148)(H,133,153)(H,134,162)(H,135,156)(H,136,157)(H,137,158)(H,138,163)(H,139,164)(H,140,159)(H,141,154)(H,142,160)(H,143,161)(H,144,165);(H,6,7)/t67-,68-,69-,70-,71-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-,96-,97-;/m0./s1
    • Chiave InChI: XLUXDFYRYMKELD-GFEQIIKPSA-N
    • Sorrisi: S(C)CC[C@@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N[C@H](C(N)=O)C(C)C)=O)CC(C)C)=O)=O)CC1=CNC=N1)=O)[C@@H](C)CC)=O)NC([C@H](CCCCN)NC(CNC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H](CC1C=CC=CC=1)NC([C@H](CC(C)C)NC(CNC([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)CC)NC([C@H](CC1=CNC=N1)NC([C@H](CC1C=CC=CC=1)NC([C@H]([C@@H](C)CC)NC([C@H](CC1C=CC=CC=1)NC(CN)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O.FC(C(=O)O)(F)F

Proprietà calcolate

  • Massa esatta: 2334.3380588 g/mol
  • Massa monoisotopica: 2333.3347039 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 27
  • Conta accettatore di obbligazioni idrogeno: 28
  • Conta atomi pesanti: 166
  • Conta legami ruotabili: 77
  • Complessità: 4840
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 21
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 815
  • Peso molecolare: 2334.9
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.